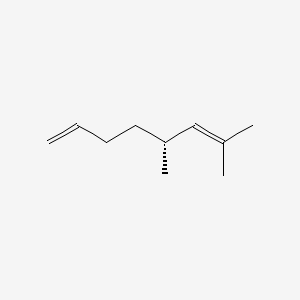
(R)-5,7-Dimethylocta-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-5,7-Dimethylocta-1,6-diene is a natural product found in Artemisia capillaris with data available.
Aplicaciones Científicas De Investigación
Metallocenic Copolymers : (R)-5,7-Dimethylocta-1,6-diene is used in the synthesis of metallocenic copolymers with ethylene. These copolymers exhibit distinct mechanical properties due to the structural changes caused by the inclusion of (R)-5,7-Dimethylocta-1,6-diene. These changes significantly affect the crystallinity and crystal size, which in turn influences the rigidity and viscoelastic properties of the polymers (Cerrada et al., 2004).
EPDM Terpolymers : This compound has been explored as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). Its incorporation in the polymer chains can be efficiently achieved using metallocene catalysis. Studies have shown that (R)-5,7-Dimethylocta-1,6-diene has a reactivity close to some industrially preferred termonomers, making it a promising candidate for EPDM synthesis (Dolatkhani et al., 1996).
Transition Metal Complexes in Copolymerization : Research into the use of transition metal complexes as catalysts for the copolymerization of ethylene and (R)-5,7-Dimethylocta-1,6-diene has revealed significant insights into the structural and mechanical behaviors of the resulting copolymers. The study explores the effects of reaction conditions and catalyst types on the incorporation rates of the diene into the polymer chains (Santos et al., 2001).
Functionalization of Polyolefins : Grafting of phenol groups on copolymers of ethylene and (R)-5,7-Dimethylocta-1,6-diene has been investigated, showing that this process can enhance the thermal-oxidative stability of the copolymers compared to polyethylene. This research highlights the potential for creating functionally modified polyolefins using (R)-5,7-Dimethylocta-1,6-diene (Dolatkhani et al., 2003).
Sulfonation and Functionalization : The sulfonation of ethylene/5,7-dimethylocta-1,6-diene copolymers has been explored as a method to impart hydrophilic properties to the material. This process creates new materials with potential applications in various fields due to their altered thermal and hydrophilic properties (Vicente et al., 2017).
Propiedades
Número CAS |
85006-04-8 |
|---|---|
Nombre del producto |
(R)-5,7-Dimethylocta-1,6-diene |
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
(5R)-5,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5,8,10H,1,6-7H2,2-4H3/t10-/m1/s1 |
Clave InChI |
FYZHLRMYDRUDES-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CCC=C)C=C(C)C |
SMILES |
CC(CCC=C)C=C(C)C |
SMILES canónico |
CC(CCC=C)C=C(C)C |
Otros números CAS |
85006-04-8 |
Sinónimos |
isocitronellene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



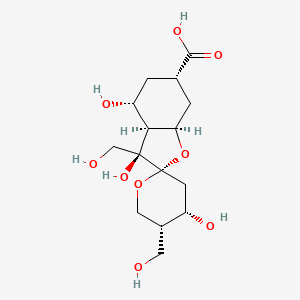
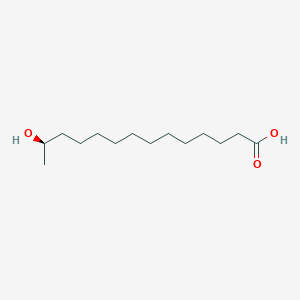
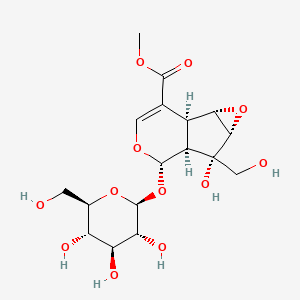
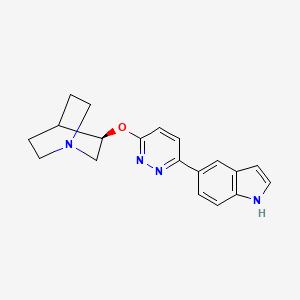
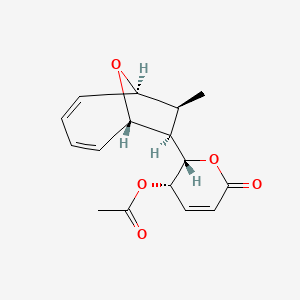
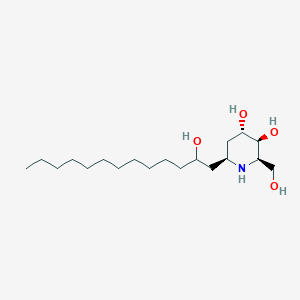
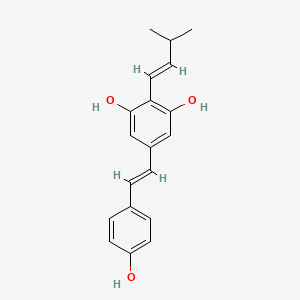
![3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1251686.png)
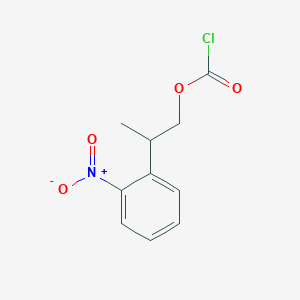
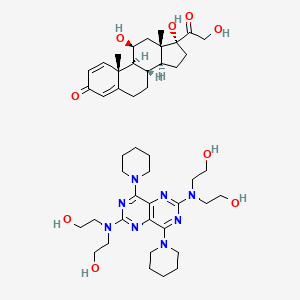
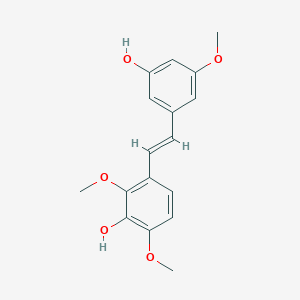
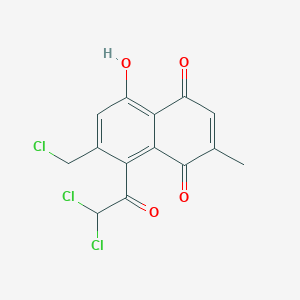
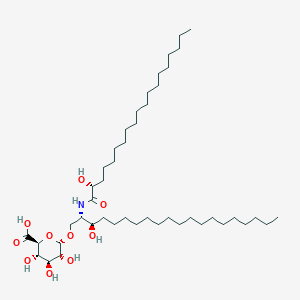
![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)